molecular formula C17H27ClN4O2 B2740910 Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate CAS No. 2377036-06-9

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate

Cat. No. B2740910
CAS RN: 2377036-06-9
M. Wt: 354.88
InChI Key: KPXAQDBNJDIQKY-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate is a chemical compound with the CAS Number: 2377036-06-9 . It has a molecular weight of 354.88 . The compound is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H27ClN4O2/c1-17(2,3)24-16(23)22-8-5-6-14(7-9-22)21(4)12-13-10-20-15(18)11-19-13/h10-11,14H,5-9,12H2,1-4H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.88 . It is typically stored at room temperature and is available in an oil form .

Scientific Research Applications

Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, including compounds with similar structures to "Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate," are highlighted as versatile building blocks in synthetic organic chemistry. Their reactivity allows for nucleophilic substitutions and radical reactions, facilitating the creation of a wide array of complex molecules. The tert-butyloxycarbonylazo group, similar in reactivity to the tert-butyl group in the query compound, enables the generation of aryl radicals, which can undergo various modifications including oxygenation, halogenation, and coupling reactions (Jasch, Höfling, & Heinrich, 2012).

Asymmetric Synthesis

The utility of tert-butyl and related groups in the asymmetric synthesis of amines is well-documented. These compounds serve as intermediates for producing a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as alpha- and beta-amino acids. This highlights the importance of such compounds in the preparation of chiral molecules, which are crucial in pharmaceutical applications (Ellman, Owens, & Tang, 2002).

Medicinal Chemistry

In the realm of medicinal chemistry, tert-butyl groups are often employed to enhance the pharmacokinetic properties of drug candidates. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate demonstrates the application of such groups in the development of cyclic amino acid esters, which could have implications for drug design and development (Moriguchi et al., 2014).

Antitumor Evaluation

The synthesis of 4-aminomethyl-N-arylpyrazoles, including compounds with tert-butylamino groups, has shown potent and selective antitumor activity against ovarian cancer. This underscores the potential therapeutic applications of such compounds in oncology, demonstrating the relevance of tert-butyl derivatives in the development of new anticancer agents (da Silva et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN4O2/c1-17(2,3)24-16(23)22-8-5-6-14(7-9-22)21(4)12-13-10-20-15(18)11-19-13/h10-11,14H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXAQDBNJDIQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)N(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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